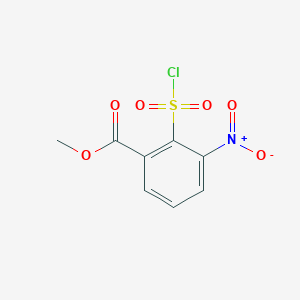

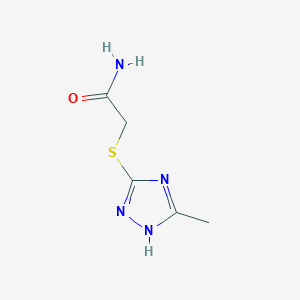

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .

Synthesis Analysis

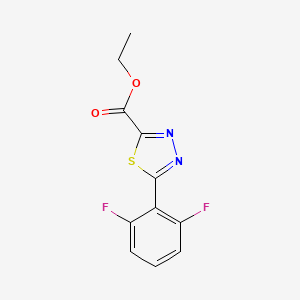

The synthesis of compounds similar to “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” often involves the reaction of 1-(4-amino-1H-1,2,4-triazole-3-yl)ketone with sodium cyanate, followed by heating to generate the corresponding triazole derivatives. The final product is obtained through acid hydrolysis .Molecular Structure Analysis

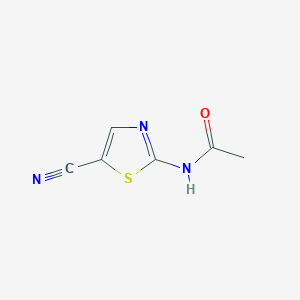

The molecular structure of “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” consists of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The 1,2,4-triazole ring is attached to a thioacetamide group, forming a sulfur-nitrogen bond .Chemical Reactions Analysis

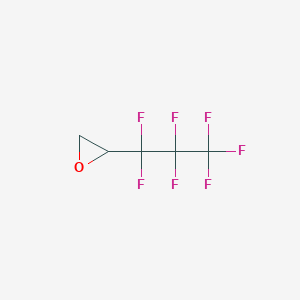

Triazole compounds, including “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide”, are known for their versatile biological activities. They can bind to a variety of enzymes and receptors in the biological system . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Scientific Research Applications

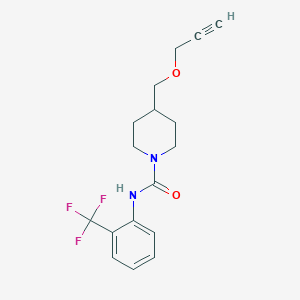

- The compound’s sulfur-containing triazole moiety makes it an interesting ligand for constructing MOFs. Researchers have synthesized MOFs using 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide as a building block. These porous materials find applications in gas storage, catalysis, and drug delivery .

- Computational studies using density functional theory (DFT) have explored the nonlinear optical properties of derivatives containing the triazole scaffold. These investigations help design materials for optical devices and sensors .

Metal-Organic Frameworks (MOFs)

Nonlinear Optical Properties

Mechanism of Action

Target of Action

The primary targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, survival, and metabolism.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.

Result of Action

The molecular and cellular effects of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Given its potential inhibitory effects on its targets, it may lead to alterations in cell growth and survival .

Future Directions

The future directions for “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown potent inhibitory activities against cancer cell lines , suggesting potential applications in cancer treatment. Additionally, the modification of these compounds, such as the introduction of different functional groups, could enhance their biological activities and expand their applications .

properties

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDMZUKFMTSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)

![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)

![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide](/img/structure/B2807408.png)

![4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol](/img/structure/B2807410.png)